![molecular formula C15H15NO5 B7575026 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid, commonly known as BDPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropyl-containing compounds and is known to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of BDPCA is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. BDPCA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK pathways. BDPCA has also been shown to modulate the activity of certain ion channels, such as voltage-gated calcium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
BDPCA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models. BDPCA has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
BDPCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities at relatively low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of BDPAC is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of BDPCA. One of the potential applications of BDPCA is in the treatment of Alzheimer's disease. Further studies are needed to investigate the inhibitory activity of BDPCA against acetylcholinesterase and butyrylcholinesterase and its potential to improve cognitive function. Another potential application of BDPCA is in the treatment of chronic pain. Further studies are needed to investigate the analgesic properties of BDPCA and its potential to alleviate neuropathic pain. Additionally, the safety and toxicity of BDPCA need to be further investigated to assess its potential as a therapeutic agent.
Synthesis Methods
BDPCA can be synthesized using a multi-step process involving the reaction of 2-cyclopropylaminoacetic acid with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride. This reaction results in the formation of BDPCA as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
Scientific Research Applications
BDPCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. BDPAC has also been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-14(16(8-15(18)19)11-3-4-11)6-2-10-1-5-12-13(7-10)21-9-20-12/h1-2,5-7,11H,3-4,8-9H2,(H,18,19)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRKZYASWLBSOH-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC(=O)O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.